4-bromo-N-[4'-(4-bromobenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide
Description
4-Bromo-N-[4'-(4-bromobenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide is a bis-sulfonamide derivative featuring a central biphenyl core with brominated benzenesulfonamide groups at both para positions. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity . Its structural complexity arises from the biphenyl linker and dual sulfonamide functionalities, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-bromo-N-[4-[4-[(4-bromophenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2O4S2/c25-19-5-13-23(14-6-19)33(29,30)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-34(31,32)24-15-7-20(26)8-16-24/h1-16,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKNIZXKWWTMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of biphenyl compounds to introduce bromine atoms at specific positions. This is followed by sulfonation reactions to attach sulfonamide groups. The reaction conditions often involve the use of Lewis acid catalysts such as aluminium chloride or ferric bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted biphenyl compounds. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4’-(4-bromobenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological macromolecules, affecting their function. The bromine atoms can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Bis-Sulfonamides
*Calculated based on molecular formula.
Key Observations :
- The target compound lacks the tetrahydroisoquinoline moiety present in 8c and 8d, which are associated with enhanced bioactivity .
- Nitro-substituted analogs (e.g., ) exhibit lower molecular weights and are typically intermediates rather than bioactive agents.
Mono-Sulfonamide Derivatives
Table 2: Mono-Sulfonamide Counterparts
Key Observations :
- Mono-sulfonamide derivatives generally exhibit lower molecular weights and simpler synthesis pathways compared to the target compound.
- Methoxy and formyl substituents (e.g., ) enhance solubility and target specificity in enzyme inhibition.
Structural and Electronic Effects
- Bromine vs.
- Biphenyl Linker : The biphenyl core in the target compound introduces conformational rigidity, which may improve binding affinity but reduce solubility compared to single-ring analogs .
- Dual Sulfonamides: The dual sulfonamide groups enable chelation with metal ions or hydrogen bonding, a feature absent in mono-sulfonamides like .
Biological Activity
Chemical Structure and Properties
The compound 4-bromo-N-[4'-(4-bromobenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide is characterized by its complex structure, which includes:
- A bromobenzene moiety
- A biphenyl structure
- Sulfonamide functional groups
This structure contributes to its potential biological activity, particularly in medicinal chemistry.
Anticancer Properties
Research has indicated that sulfonamide derivatives often exhibit significant anticancer activity. Compounds similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Mechanism of Action : Many sulfonamides interfere with the synthesis of folate in cancer cells, leading to cell cycle arrest and apoptosis.
- Case Studies : In vitro studies have shown that compounds with similar structures can reduce cell viability in various cancer cell lines, including breast and prostate cancer.
Antimicrobial Activity
Sulfonamide compounds are well-known for their antimicrobial properties. The presence of the sulfonamide group in the compound suggests potential efficacy against bacterial infections.
- Mechanism : These compounds typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Research Findings : Studies have demonstrated that certain sulfonamide derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Data Table of Biological Activities
Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of sulfonamide derivatives in inhibiting tumor growth in xenograft models.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that certain sulfonamide compounds showed potent activity against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-bromo-N-[4'-(4-bromobenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide?
- Methodology : The synthesis typically involves sequential coupling reactions. Start with bromobenzenesulfonyl chloride and a biphenylamine derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended. Confirm intermediates using -NMR and FTIR to track sulfonamide bond formation (C=O stretch at ~1350–1300 cm) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Pair with -NMR to verify aromatic substitution patterns. X-ray crystallography is ideal for resolving ambiguities in sulfonamide geometry, as demonstrated in structurally similar N-(4-methoxyphenyl)benzenesulfonamide studies .
Q. What are the primary applications of this compound in academic research?
- Applications : This bifunctional sulfonamide is used as a precursor in synthesizing polyaromatic frameworks for materials science. Its bromine substituents enable Suzuki-Miyaura cross-coupling reactions to build extended conjugated systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?
- Methodology : Compare experimental X-ray data (e.g., bond lengths, torsion angles) with density functional theory (DFT) calculations. For example, discrepancies in sulfonamide S–N bond lengths (typically 1.60–1.65 Å) may arise from crystal packing effects, as seen in related N-(2-bromophenyl)-4-methylbenzenesulfonamide structures . Use software like Mercury or Olex2 for refinement and validation .
Q. What strategies optimize the regioselectivity of bromine substitution in biphenyl sulfonamides?
- Methodology : Control reaction temperature (<0°C) and use directing groups (e.g., –SONH–) to favor para-substitution. Kinetic studies on analogous 4-bromo-N-methylbenzenesulfonamide show that electron-withdrawing groups enhance bromine activation at the para position .
Q. How do solvent polarity and reaction conditions influence the compound’s stability during catalytic coupling?
- Methodology : Conduct stability assays in DMF, THF, and toluene under inert atmospheres. Monitor degradation via HPLC. Polar aprotic solvents (e.g., DMF) stabilize intermediates in Pd-catalyzed cross-couplings but may promote sulfonamide hydrolysis at elevated temperatures (>80°C) .
Notes for Methodological Rigor
- Contradiction Management : When conflicting data arise (e.g., crystallographic vs. computational bond lengths), prioritize experimental data but validate with complementary techniques like Raman spectroscopy .
- Advanced Applications : Explore the compound’s role in enzyme inhibition assays, leveraging its structural similarity to 4-(4-acetamidophenyl)benzenesulfonyl fluoride, a known serine protease inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
